4-Nitro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Nitro-3-(trifluoromethyl)benzoic acid is a chemical compound with the empirical formula C8H4F3NO4 . It has a molecular weight of 235.12 g/mol .
Synthesis Analysis
The synthesis of 4-Nitro-3-(trifluoromethyl)benzoic acid can be achieved from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .Molecular Structure Analysis
The molecular structure of 4-Nitro-3-(trifluoromethyl)benzoic acid can be represented by the SMILES stringOC(=O)c1ccc(c(c1)C(F)(F)F)N+=O
. Physical And Chemical Properties Analysis
4-Nitro-3-(trifluoromethyl)benzoic acid is a solid with a melting point of 160-164 °C (lit.) . It has a density of 1.6±0.1 g/cm3 and a boiling point of 348.6±42.0 °C at 760 mmHg .Scientific Research Applications
Crystallographic and Spectroscopic Characterization
4-Nitro-3-(trifluoromethyl)benzoic acid has been characterized crystallographically and spectroscopically. This research helps in understanding the structural aspects of the compound, especially the steric interactions caused by the placement of the trifluoromethyl group and its effects on the orientation of the nitro and carboxylic acid groups (Diehl III, Je, & Tanski, 2019).
Degradation and Stability Studies
Studies have been conducted on the degradation processes of nitisinone, where 4-Nitro-3-(trifluoromethyl)benzoic acid is a by-product. This research is crucial in understanding the stability of nitisinone under various conditions and its degradation pathways, contributing to a better comprehension of its properties (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Structural Studies as Precursors for Antitubercular Drugs
4-Nitro-3-(trifluoromethyl)benzoic acid has been studied as a precursor in the synthesis of new antituberculosis drug candidates. The structural characterization of such compounds is vital for the development of effective antitubercular agents (Richter et al., 2021).
Luminescent Properties in Coordination Compounds
Research has been done on the use of derivatives of 4-Nitro-3-(trifluoromethyl)benzoic acid in lanthanide coordination compounds. These studies explore the impact of substituents on the photoluminescent properties of these compounds, which is significant for potential applications in lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Spectroscopic Investigations
Spectroscopic investigations of 4-Nitro-3-(trifluoromethyl)benzoic acid and its derivatives provide insights into the molecular and electronic properties of these compounds. Such studies are crucial for understanding how different substituents and their positions affect the molecule's characteristics, which can be applied in various chemical and pharmaceutical processes (Saravanan, Balachandran, & Viswanathan, 2014).
Synthesis and Application in Photoaffinity Labeling
4-Nitro-3-(trifluoromethyl)benzoic acid has been utilized in the synthesis of photoaffinity labeling agents. These agents are used to study membrane proteins and ion channels, providing valuable information for biological and medical research (Branchini et al., 1992; Branchini et al., 1995), (Branchini et al., 1995).
Organocatalysis in Chemical Synthesis
This compound plays a role in organocatalyzed cycloaddition reactions, contributing to the enantioselective synthesis of various compounds. Such research is important in developing new synthetic pathways for complex molecules (Vamisetti, Chowdhury, Kumar, & Ghosh, 2016).
Catalysis and Metal-Organic Frameworks
4-Nitro-3-(trifluoromethyl)benzoic acid derivatives have been studied for their role in catalysis, particularly in metal-organic frameworks. These frameworks have potential applications in chemical synthesis and environmental remediation (Wu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQCKYQIVYCTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584534 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-(trifluoromethyl)benzoic acid | |
CAS RN |
320-38-7 | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.